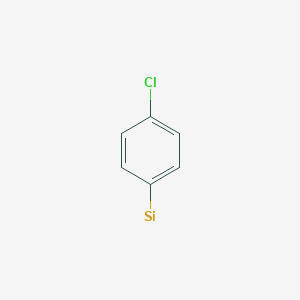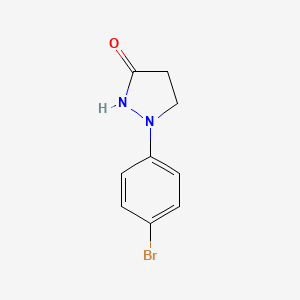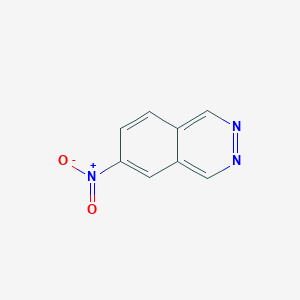
Propyl p-methoxycinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl p-methoxycinnamate is an organic compound that belongs to the class of cinnamates. It is an ester formed from p-methoxycinnamic acid and propanol. This compound is known for its pleasant fragrance and is widely used in the cosmetic and pharmaceutical industries due to its UV-absorbing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl p-methoxycinnamate can be synthesized through the esterification of p-methoxycinnamic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar esterification processes. The use of biocatalysts, such as lipases, has also been explored to achieve a more environmentally friendly and efficient synthesis. For instance, Rhizopus oryzae lipase has been used to catalyze the esterification of p-methoxycinnamic acid with propanol under mild conditions, resulting in high yields .
Análisis De Reacciones Químicas
Types of Reactions
Propyl p-methoxycinnamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form p-methoxybenzoic acid.
Reduction: The double bond in the cinnamate structure can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
- p-Methoxybenzoic acid
Reduction: this compound
Substitution: Various substituted cinnamates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Propyl p-methoxycinnamate has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of propyl p-methoxycinnamate involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. It acts by dissipating the absorbed energy as heat, preventing the formation of reactive oxygen species that can cause cellular damage. Additionally, its antioxidant properties contribute to its protective effects by neutralizing free radicals .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl p-methoxycinnamate
- Octyl p-methoxycinnamate
- Methyl p-methoxycinnamate
Comparison
Propyl p-methoxycinnamate is unique due to its specific ester group, which influences its solubility, volatility, and UV-absorbing properties. Compared to ethyl and methyl p-methoxycinnamate, this compound has a higher molecular weight and different physical properties, making it suitable for specific applications in cosmetics and pharmaceuticals. Octyl p-methoxycinnamate, on the other hand, is more commonly used in sunscreens due to its higher UVB absorption capacity .
Propiedades
Número CAS |
68141-12-8 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
propyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-10-16-13(14)9-6-11-4-7-12(15-2)8-5-11/h4-9H,3,10H2,1-2H3 |
Clave InChI |
WZXKPNYMUZGZIA-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C=CC1=CC=C(C=C1)OC |
SMILES isomérico |
CCCOC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES canónico |
CCCOC(=O)C=CC1=CC=C(C=C1)OC |
| 68141-12-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![d[-Arg-2]KYOTORPHAN ACETATE](/img/structure/B1623574.png)
![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)







![Dibenzo[j,l]fluoranthene](/img/structure/B1623591.png)


